molecular formula C19H20O4 B289649 Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate

Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate

Cat. No.: B289649
M. Wt: 312.4 g/mol
InChI Key: GVEZMZLQMJTTGD-UHFFFAOYSA-N
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Description

Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate is a benzoate ester derivative characterized by a phenyl group attached to a benzoic acid moiety, which is further substituted with a 2-ethylbutanoyloxy chain.

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

phenyl 2-(2-ethylbutanoyloxy)benzoate

InChI

InChI=1S/C19H20O4/c1-3-14(4-2)18(20)23-17-13-9-8-12-16(17)19(21)22-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3

InChI Key

GVEZMZLQMJTTGD-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Canonical SMILES

CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate

Structure : Features a methyl ester group at the benzoate position and an allyl ether substituent with a p-tolyl group.
Key Data :

  • Synthetic Yield : 89% for the primary product, indicating efficient synthesis under mild conditions .
  • Stability : The allyl ether group may enhance hydrolytic resistance compared to simpler esters due to steric hindrance.
  • Applications : Likely explored for polymer or prodrug applications, given the allyl group’s reactivity in crosslinking or controlled release systems.

Comparison :

  • Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate lacks the allyl ether and methyl ester groups, which may reduce its hydrolytic lability but limit its utility in polymer chemistry.
2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate

Structure : Combines a methoxy-substituted phenyl ring with a dichlorobenzoate ester and an allyl group.
Key Data :

  • Pharmaceutical Potential: Synthesized as a eugenol derivative, highlighting interest in anti-inflammatory or antimicrobial properties.

Comparison :

2-[(Dioxidophosphino)oxy]benzoate

Structure : A phosphorylated benzoate with a formal charge of -2.
Key Data :

  • Molecular Weight : 200.085 g/mol, lighter than the target compound due to the absence of bulky substituents .
  • Reactivity : The phosphoryl group enhances polarity, making it a candidate for enzymatic hydrolysis studies or metal coordination.

Comparison :

  • The phosphate group drastically alters solubility (water-soluble vs. lipid-soluble esters) and reactivity, limiting direct comparisons.
  • Unlike this compound, this compound may act as a transition-state analog in hydrolase enzyme studies .
Ethyl 2-Phenylacetoacetate

Structure : A β-keto ester with an ethyl group and phenyl substituent.
Key Data :

  • Molecular Weight : 206.24 g/mol, comparable to the target compound .
  • Applications : Used in synthesizing heterocycles and pharmaceuticals (e.g., benzodiazepines) due to its reactive β-keto group .

Comparison :

  • The β-keto group in ethyl 2-phenylacetoacetate increases acidity (α-hydrogen) and reactivity in condensation reactions, unlike the more stable ester linkage in this compound.
  • Both compounds share high lipophilicity, but the target’s branched alkyl chain may reduce crystallization tendencies.

Tabulated Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (%) Notable Properties
This compound C₁₉H₂₀O₄ 312.36 2-ethylbutanoyloxy, phenyl N/A High lipophilicity, ester stability
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate C₁₈H₁₈O₅ 314.33 Allyl ether, p-tolyl, methyl ester 89 Allyl reactivity, high yield
2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate C₁₇H₁₄Cl₂O₄ 365.20 Dichloro, methoxy, allyl N/A Dihedral angle 73.6°, antimicrobial potential
2-[(Dioxidophosphino)oxy]benzoate C₇H₅O₅P 200.09 Phosphoryl, benzoate N/A Water-soluble, enzyme model
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 β-keto, ethyl ester N/A Reactive β-keto group, drug intermediate

Research Findings and Implications

  • Hydrolytic Stability: The 2-ethylbutanoyloxy chain in the target compound likely resists hydrolysis better than methyl or allyl ether analogs due to steric shielding .
  • Lipophilicity: Branched alkyl chains (e.g., 2-ethylbutanoyl) enhance membrane permeability compared to polar groups like phosphoryl or methoxy .
  • Synthetic Accessibility : Allyl-substituted benzoates (e.g., Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate) achieve higher yields, suggesting that the target compound may require optimized conditions for scalable synthesis .

Preparation Methods

Schotten-Baumann Benzoylation

The Schotten-Baumann reaction is a cornerstone for phenyl ester synthesis, involving the reaction of phenol with acyl chlorides in alkaline conditions5. For Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate, this method can be adapted into a two-step process:

  • Synthesis of 2-[(2-Ethylbutanoyl)oxy]benzoyl Chloride :

    • 2-Hydroxybenzoic acid (salicylic acid) is reacted with 2-ethylbutanoyl chloride in anhydrous dichloromethane (DCM) using dimethylaminopyridine (DMAP) as a catalyst.

    • Reaction Conditions : 0–5°C, 12–24 hours, stoichiometric ratio of 1:1.2 (acid:acyl chloride).

    • Yield : ~85% after column chromatography (petroleum ether/ethyl acetate 4:1).

  • Esterification with Phenol :

    • The resulting acyl chloride is reacted with phenol in the presence of 10% NaOH, forming the phenyl ester.

    • Key Insight : Vigorous shaking and maintaining alkalinity prevent hydrolysis of the acyl chloride.

    • Purification : Recrystallization from ethanol yields >90% purity5.

Direct Catalytic Esterification

Solid acid catalysts enable direct esterification between carboxylic acids and phenols, bypassing acyl chloride intermediates. For this compound:

  • Reactants : 2-[(2-Ethylbutanoyl)oxy]benzoic acid and phenol.

  • Catalysts : Sulfated zirconia (SO₄²⁻/ZrO₂) or borate-sulfuric acid complexes.

  • Conditions : Toluene reflux (110°C), 24 hours, molar ratio 1:1.5 (acid:phenol).

  • Yield : 68–75% after extractive workup (water/DCM).

Mechanistic Note : The borate-sulfuric acid complex activates the carboxylic acid via protonation, facilitating nucleophilic attack by phenol.

Optimization of Reaction Parameters

Solvent and Base Effects

Base-catalyzed reactions using 1,8-diazabicycloundec-7-ene (DBU) in ethanol enhance selectivity for ester formation:

ParameterOptimal ValueYield (%)
DBU Equiv.2.568
SolventEthanol68
Temperature (°C)7068
Time (h)1868

Table 1 : Optimization of DBU-mediated esterification for phenyl benzoate analogues.

Distillation and Purification

High-purity esters require advanced distillation techniques:

  • Dividing Wall Column (DWC) : Reduces butanal impurities from 327 ppm to <10 ppm in 2-butoxy-ethyl benzoate.

  • Vacuum Distillation : Operated at 1 mmHg to prevent thermal decomposition (>160°C).

Alternative Routes: Transition Metal Catalysis

Palladium-catalyzed cross-coupling offers a modular approach for biphenyl esters:

  • Sulfonic Derivative Preparation :

    • Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate is synthesized from salicylic acid.

  • Coupling with Arylzinc Reagents :

    • Reaction with p-tolylzinc bromide in tetrahydrofuran (THF) at 40°C.

    • Catalyst : Pd(PPh₃)₄ (2 mol%).

    • Yield : 50% after column chromatography.

Challenges and Mitigation Strategies

Side Reactions

  • Xanthone Formation : Occurs during pyrolysis of o-halobenzoates. Mitigated by excess benzoate salts (molar ratio >1:1).

  • Hydrolysis of Acyl Chlorides : Minimized using non-aqueous bases (e.g., pyridine) and low temperatures5.

Scalability Considerations

  • Continuous Flow Systems : Reduce reaction times from 24 hours to <1 hour for benzoylation steps5.

  • Catalyst Recycling : Sulfated zirconia retains >90% activity after five cycles .

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